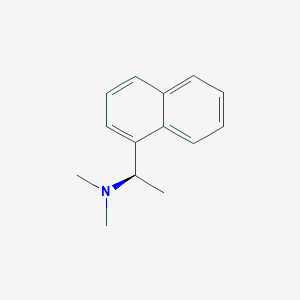

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Descripción general

Descripción

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is a chiral amine compound with the molecular formula C12H13N. It is known for its applications in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals. The compound is characterized by its naphthyl group attached to an ethylamine moiety, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine typically involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst. One such method employs a catalyst of chlorine {(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) to achieve asymmetric catalytic reduction . This method ensures high chiral purity and yield, making it suitable for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.

Reduction: It can be reduced to form naphthyl ethylamines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products

Oxidation: Naphthyl ketones.

Reduction: Naphthyl ethylamines.

Substitution: Various substituted naphthyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Chiral Catalysis

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine serves as a chiral catalyst in asymmetric synthesis, facilitating reactions that produce enantiomerically pure compounds. Its ability to form stable complexes with metal catalysts enhances the selectivity of reactions, making it valuable in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) with specific stereochemistry.

Case Study: Kinetic Resolution

In a study published in Organic Letters, this compound was used for the kinetic resolution of secondary alcohols. The compound demonstrated high selectivity for one enantiomer over the other, achieving yields exceeding 90% with enantiomeric excess greater than 95% .

Medicinal Chemistry

Neuropharmacology

Research indicates that this compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. This property suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases like Parkinson's disease .

Case Study: MAO Inhibition

A study published in Journal of Medicinal Chemistry evaluated the compound's binding affinity to MAO-A and MAO-B isoforms. Results showed that this compound selectively inhibited MAO-B with an IC50 value of 150 nM, indicating its potential as a lead compound for drug development targeting neurological disorders .

Mecanismo De Acción

The mechanism of action of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine involves its interaction with molecular targets through its chiral center. In the synthesis of calcimimetic drugs, the compound acts as a chiral intermediate, facilitating the formation of the desired enantiomer. The molecular targets and pathways involved include the interaction with enzymes and receptors that recognize the chiral configuration of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- ®-(+)-1-(1-Naphthyl)ethylamine

- (S)-(-)-1-(1-Naphthyl)ethylamine

- ®-(-)-1-Cyclohexylethylamine

- ®-(+)-α-Methylbenzylamine

Uniqueness

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is unique due to its specific chiral configuration and the presence of the naphthyl group, which imparts distinct chemical properties. Compared to other similar compounds, it offers higher chiral purity and efficiency in asymmetric synthesis, making it a valuable reagent in both research and industrial applications .

Actividad Biológica

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, a chiral amine, is notable for its unique biological activities stemming from its stereochemistry and structural features. This compound has been studied for its interactions with biological receptors and its potential applications in various therapeutic areas.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₇N

- Molecular Weight : 199.29 g/mol

- CAS Number : 121045-73-6

- Enantiomeric Nature : Exists as (R)-(+)- and (S)-(−)- forms, each exhibiting distinct biological activities.

The presence of the naphthyl group enhances the compound's binding properties, making it a significant candidate for further pharmacological exploration.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to selectively interact with various biological receptors. Research indicates that this compound may serve as a ligand influencing neurotransmitter systems, particularly through interactions with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as dopamine and serotonin.

Key Findings from Research Studies

-

Receptor Interaction :

- The compound has been shown to bind selectively to certain receptors, influencing their activity and potentially leading to therapeutic effects in neuropharmacology.

- Studies have highlighted its role in enhancing the selectivity of reactions on metal catalysts, indicating a dual function as both a ligand and a chiral modifier in catalytic processes .

-

Pharmacological Effects :

- Preliminary studies suggest that this compound may exhibit pharmacological effects similar to those of known antidepressants by inhibiting MAO activity.

- Its enantiomeric form may lead to varied affinities for target sites, resulting in different biological outcomes, which is critical for drug design .

Case Study 1: Interaction with Metal Catalysts

Research conducted on the adsorption and stability of chiral modifiers like this compound on platinum surfaces demonstrated enhanced hydrogenation activity. The compound was found to facilitate diastereomeric interactions that optimize catalytic reactions, showcasing its potential application in asymmetric synthesis .

Case Study 2: Neuropharmacological Applications

In vitro studies indicated that this compound could modulate neurotransmitter levels by inhibiting MAO, thereby increasing the availability of serotonin and dopamine in synaptic clefts. This mechanism suggests potential therapeutic applications in treating mood disorders .

Comparative Analysis of Enantiomers

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| This compound | 121045-73-6 | Selective receptor binding; potential MAO inhibitor |

| (S)-(−)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | 121045-74-7 | Different binding properties; requires further investigation |

This table highlights the distinct characteristics of the enantiomers, emphasizing the importance of stereochemistry in their biological activities.

Propiedades

IUPAC Name |

(1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRXYILTIWBHEP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445894 | |

| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119392-95-9 | |

| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the role of (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in the asymmetric dimerization of 3,4-dimethyl-1-phenylphosphole?

A2: this compound plays a crucial role in inducing chirality during the dimerization of 3,4-dimethyl-1-phenylphosphole. When coordinated to platinum(II), this chiral amine creates a stereochemically defined environment around the metal center. [] This chirality is then transferred to the product during the dimerization reaction, allowing for the efficient synthesis of an optically pure P-chiral diphosphine. [] This example showcases the utility of this compound in asymmetric catalysis, enabling the formation of valuable chiral phosphorous compounds.

Q2: How does the conformation of the this compound ligand impact its resolving agent properties?

A3: X-ray crystallography studies have shown that the conformation of the this compound ligand within palladium complexes can significantly impact its effectiveness as a resolving agent. Specifically, an 8-H conformational locking of the 1-naphthyl side-chain within the complex was observed, influencing the diastereomeric interactions crucial for resolution. [] This highlights the importance of considering not just the inherent chirality of the ligand but also its conformational preferences within metal complexes when evaluating its resolving agent potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.